1-(2-propen-1-yl)-1H-Benzimidazol-2-amine
Overview
Description
“1-allyl-1H-benzimidazol-2-amine” is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The empirical formula of this compound is C11H10N2O and it has a molecular weight of 186.21 .
Synthesis Analysis
Benzimidazole derivatives have been synthesized by many researchers over the last decades . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
The benzimidazole core is planar and it is an important heterocyclic pharmacophore . The structure of benzimidazole derivatives can be determined using X-ray crystal structure analysis . The benzimidazole unit is almost planar in some molecules .Chemical Reactions Analysis
Benzimidazole derivatives have shown a broad range of chemical and biological properties . They have been found to exert excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .Scientific Research Applications
Microwave-Assisted Synthesis and Derivative Formation
1-Allyl-1H-benzimidazol-2-amine has been used in microwave-assisted synthesis. This method provides a fast and efficient way to synthesize derivatives of this compound. Such derivatives have potential applications in various chemical processes and pharmaceutical research (Servi & Genç, 2012).
Antitumor Activities
This compound has shown promise in the field of oncology. Derivatives of 1-allyl-1H-benzimidazol-2-amine have been synthesized and tested for their antitumor activities. Some of these derivatives have shown significant inhibitory effects on cancer cell lines, suggesting potential applications in cancer treatment (Sharma, Luxami & Paul, 2013).
Corrosion Inhibition
In materials science, benzimidazole derivatives, including 1-allyl-1H-benzimidazol-2-amine, have been explored as corrosion inhibitors. These compounds can protect metals like mild steel in acidic environments, making them valuable in industrial applications (Tang et al., 2013).
Catalytic Applications
1-Allyl-1H-benzimidazol-2-amine has been used in catalytic oxidative coupling processes. Its derivatives are important in the development of environmentally friendly methods for the synthesis of benzimidazoles, which are crucial in both biological and chemical contexts (Nguyen & Largeron, 2016).
pH Sensors
This compound and its derivatives have been used to develop effective pH sensors. These sensors show high chemosensor activity with respect to hydrogen cations, making them useful in various analytical and industrial applications (Tolpygin et al., 2012).
Electrochemical Behavior
The electrochemical behavior of 1-allyl-1H-benzimidazol-2-amine has been studied, revealing insights into its dynamic properties. Such studies are vital for understanding its potential applications in electrochemical devices and reactions (Servi, Genç & Saydam, 2012).
Organic Light-Emitting Diodes (OLEDs)
Benzimidazole derivatives, including 1-allyl-1H-benzimidazol-2-amine, have been utilized in the development of organic light-emitting diodes. Their bipolar nature, combining electron-transporting and hole-transporting properties, makes them suitable for use in high-performance OLEDs (Ge et al., 2008).
Properties
IUPAC Name |
1-prop-2-enylbenzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h2-6H,1,7H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYLRPDGCJGNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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